5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide
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Overview
Description
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15BrN2O3S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a diethylamino group at the nitrogen atom, a methoxy group at the 4-position, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide typically involves multiple stepsThe sulfonamide group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated pyridine derivative.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the bromine atom and methoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine
- 5-Bromo-2-ethoxypyrimidine
- 2-Bromo-5-methoxypyridine
- 5-Bromo-3-fluoro-2-methoxypyridine
Uniqueness
5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group distinguishes it from other brominated pyridine derivatives, providing unique properties for enzyme inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C10H15BrN2O3S |
---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
PWVYXYBALXGQHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br |
Origin of Product |
United States |
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